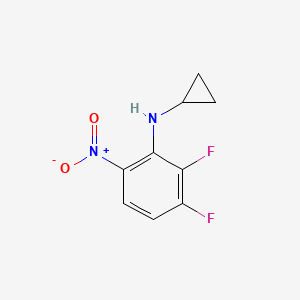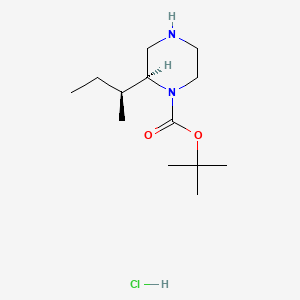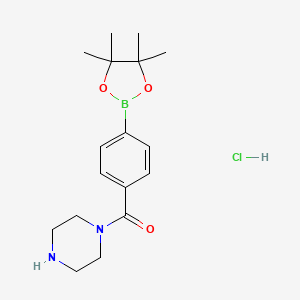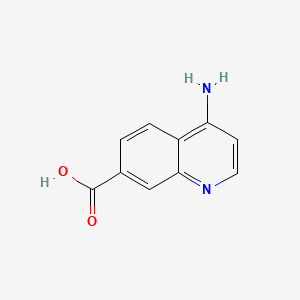![molecular formula C24H19ClF2N2O3S B571867 (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha CAS No. 1338247-73-6](/img/new.no-structure.jpg)
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha is a complex organic molecule that features a pyrrolopyridine core substituted with a chlorophenyl group and a difluoropropylsulfonylmethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Chlorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the chlorophenyl group to the pyrrolopyridine core.
Attachment of the Difluoropropylsulfonylmethylphenyl Moiety: This step may involve a nucleophilic substitution reaction where the sulfonylmethyl group is introduced, followed by fluorination to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: has several scientific research applications:
Medicinal Chemistry: It can be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Materials Science: It could be explored for its properties in the development of new materials, such as organic semiconductors or polymers.
Industry: The compound might find applications in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Pathways: The compound might influence signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like or .
Uniqueness: The presence of specific substituents, such as the chlorophenyl and difluoropropylsulfonylmethyl groups, can confer unique properties, such as enhanced binding affinity or selectivity for certain targets.
Propriétés
Numéro CAS |
1338247-73-6 |
|---|---|
Formule moléculaire |
C24H19ClF2N2O3S |
Poids moléculaire |
488.934 |
Nom IUPAC |
[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2,6-difluoro-3-(propylsulfonylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H19ClF2N2O3S/c1-2-9-33(31,32)13-15-5-8-20(26)21(22(15)27)23(30)19-12-29-24-18(19)10-16(11-28-24)14-3-6-17(25)7-4-14/h3-8,10-12H,2,9,13H2,1H3,(H,28,29) |
Clé InChI |
YMAMBWYNMCSNAI-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)CC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)C4=CC=C(C=C4)Cl)F |
Synonymes |
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)






![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)


![3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline](/img/structure/B571807.png)
